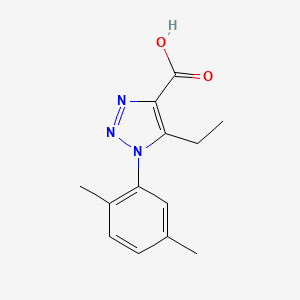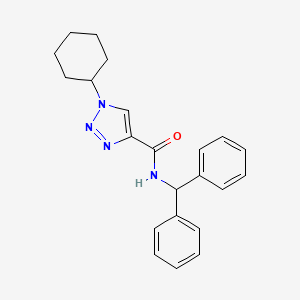
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (DMTCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTCA is a triazole derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is not well understood. However, it has been reported to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has been suggested that 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid may act as a DNA intercalator, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have low toxicity in vitro and in vivo. It has been found to be well-tolerated by animals and humans. 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have a low affinity for human serum albumin, indicating that it may have a low binding affinity for proteins in the body.
实验室实验的优点和局限性
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It has been reported to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has some limitations for lab experiments. It has poor solubility in water, which may limit its use in aqueous solutions. It may also have limited stability in some solvents, which may affect its activity.
未来方向
There are several future directions for the study of 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to study its potential as a plant growth regulator and as a biopesticide. Additionally, the use of 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid as a ligand in the synthesis of metal-organic frameworks could be explored further. Finally, the development of new methods for the synthesis of 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with improved yield and purity could be investigated.
合成方法
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide followed by cyclization with triethyl orthoformate. Another method involves the reaction of ethyl 2-cyano-2-(2,5-dimethylphenyl)acetate with hydrazine hydrate followed by cyclization with triethyl orthoformate. These methods have been reported in the literature and have been used to synthesize 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with high yield and purity.
科学研究应用
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have anticancer, antifungal, and antibacterial activities. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have antifungal and antibacterial activities against plant pathogens. In material science, 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-10-12(13(17)18)14-15-16(10)11-7-8(2)5-6-9(11)3/h5-7H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRKKBFUQXVPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=CC(=C2)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)


![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)
![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)